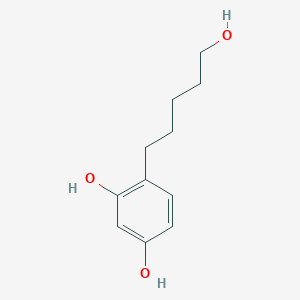

4-(5-Hydroxypentyl)benzene-1,3-diol (34)

Description

Overview of Benzene-1,3-diol Derivatives and Alkylresorcinols in Scientific Inquiry

Benzene-1,3-diols, commonly known as resorcinols, are aromatic organic compounds characterized by a benzene (B151609) ring with two hydroxyl groups at the first and third positions. wikipedia.org Their derivatives, which include the broad class of alkylresorcinols, are a subject of intense scientific investigation. nih.govnih.gov Alkylresorcinols are naturally occurring phenolic lipids found in a variety of organisms, including bacteria, fungi, sponges, and higher plants such as wheat, rye, and barley. nih.govresearchgate.net

These compounds are recognized for their amphiphilic nature, possessing a hydrophilic phenolic head and a hydrophobic alkyl chain. This structure allows them to interact with cell membranes and exhibit a range of biological effects. beilstein-journals.org Consequently, research into alkylresorcinols spans various fields, from food science and nutrition, where they serve as biomarkers for whole-grain intake, to pharmacology and medicine for their potential therapeutic properties. nih.govnih.gov

Significance of Hydroxylated Alkylresorcinol Structures in Academic Studies

The presence of hydroxyl groups on the alkyl chain of resorcinol (B1680541) derivatives, as seen in 4-(5-Hydroxypentyl)benzene-1,3-diol (34), is a feature of particular academic interest. Hydroxylation can significantly alter the physicochemical properties of a molecule, such as its solubility and polarity. These changes can, in turn, influence its biological activity. nih.gov

For instance, the introduction of a hydroxyl group can enhance a compound's ability to interact with biological targets and may increase its bioavailability. Studies on other hydroxylated phenols and related compounds have demonstrated a range of biological activities, including antioxidant and potential anticancer effects. nih.gov The metabolism of alkylresorcinols in the liver often involves the introduction of a hydroxyl group at the end of the alkyl chain, which is a critical step in their breakdown and excretion. nih.gov

Rationale for Dedicated Research on 4-(5-Hydroxypentyl)benzene-1,3-diol (34)

Dedicated research would be necessary to elucidate how this specific chain length and hydroxylation pattern affect its biological activity compared to other alkylresorcinols. Such studies would aim to understand its potential as an antioxidant, antimicrobial, or anticancer agent, and to explore its interactions with biological systems. The synthesis of this and other novel alkylresorcinols is a key step towards enabling such focused research. beilstein-journals.orgrsc.org

Current Gaps and Future Directions in Alkylresorcinol Research

Despite decades of research, significant gaps remain in the understanding of alkylresorcinols. The precise mechanisms of action for many of their observed biological effects are not fully understood. Furthermore, the vast structural diversity of naturally occurring and synthetic alkylresorcinols means that many derivatives, including 4-(5-Hydroxypentyl)benzene-1,3-diol (34), have yet to be thoroughly investigated.

Future research will likely focus on several key areas:

Synthesis of Novel Derivatives: The creation of new alkylresorcinol analogues with varied alkyl chain lengths, degrees of unsaturation, and hydroxylation patterns will be crucial for structure-activity relationship studies. beilstein-journals.orgrsc.org

Elucidation of Biological Mechanisms: In-depth studies are needed to understand how these compounds interact with cellular and molecular targets to exert their biological effects.

Exploration of Therapeutic Potential: Further investigation into the anticancer, antimicrobial, and antioxidant properties of specific alkylresorcinols could lead to the development of new therapeutic agents. nih.gov

Metabolism and Bioavailability: A better understanding of how different alkylresorcinols are absorbed, metabolized, and distributed in the body is essential for evaluating their potential health benefits. nih.gov

A summary of the basic chemical information for 4-(5-Hydroxypentyl)benzene-1,3-diol (34) is provided below.

| Property | Value |

| Compound Name | 4-(5-Hydroxypentyl)benzene-1,3-diol |

| Compound Number | (34) |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.25 g/mol |

This data is based on publicly available chemical databases. genophore.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O3 |

|---|---|

Molecular Weight |

196.24 g/mol |

IUPAC Name |

4-(5-hydroxypentyl)benzene-1,3-diol |

InChI |

InChI=1S/C11H16O3/c12-7-3-1-2-4-9-5-6-10(13)8-11(9)14/h5-6,8,12-14H,1-4,7H2 |

InChI Key |

ZZBHJCFPTVMPAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCCCCO |

Origin of Product |

United States |

Biosynthetic Pathways and Natural Occurrence of 4 5 Hydroxypentyl Benzene 1,3 Diol 34 Analogs

Exploration of Natural Sources of Alkylresorcinols and Related Phenolic Lipids

Alkylresorcinols are not ubiquitous in nature but have been identified in a diverse range of organisms, including higher plants, bacteria, fungi, and marine organisms. wikipedia.orgresearchgate.netgerli.com

In higher plants, alkylresorcinols are particularly abundant in the outer layers of cereal grains such as wheat, rye, and triticale. wikipedia.orgcabidigitallibrary.orgnih.gov They are also found in lower concentrations in barley, millet, and certain varieties of rice. wikipedia.orggerli.com Beyond cereals, these compounds have been isolated from the shells of cashew nuts, mango peels and pulp, ginkgo leaves, and peas. wikipedia.org The specific composition and concentration of alkylresorcinol homologs can vary significantly between different plant species and even between cultivars of the same species. acs.org

Bacteria are another significant source of alkylresorcinols. For instance, the bacterium Azotobacter vinelandii produces alkylresorcinols as major components of the protective outer coat of its cysts. nih.gov Various soil and marine bacteria, including species of Streptomyces and Pseudomonas, are also known to synthesize these compounds. nih.govnih.gov Bacterial alkylresorcinols typically possess saturated alkyl side chains. researchgate.net

Fungal production of alkylresorcinols is less documented, but some species, like Neurospora crassa, have been shown to produce them. nih.gov Fungal alkylresorcinols are often characterized by the presence of a sugar unit attached to the alkyl side chain. researchgate.net

Marine organisms, including certain algae and sponges, have also been identified as sources of alkylresorcinols. researchgate.net Marine-derived alkylresorcinols can have unique structural features, such as the incorporation of sulfur atoms or disulfide bonds. researchgate.net

The following table summarizes the natural occurrence of alkylresorcinols in various organisms:

Table 1: Natural Sources of Alkylresorcinols| Kingdom | Organism Examples | Location of Compounds | Reference |

|---|---|---|---|

| Plants | Wheat, Rye, Triticale, Barley, Millet | Outer layers of grains (bran) | wikipedia.orggerli.comcabidigitallibrary.org |

| Cashew (Anacardium occidentale) | Nut shell oil | wikipedia.org | |

| Mango (Mangifera indica) | Peels and pulp | wikipedia.org | |

| Ginkgo (Ginkgo biloba) | Leaves | wikipedia.org | |

| Bacteria | Azotobacter vinelandii | Cyst coat | nih.gov |

| Streptomyces spp. | nih.govnih.gov | ||

| Pseudomonas spp. | wikipedia.org | ||

| Fungi | Neurospora crassa | nih.gov | |

| Marine Organisms | Algae, Sponges | researchgate.net |

Elucidation of Polyketide Biosynthesis Pathways Relevant to Alkylresorcinols

The biosynthesis of alkylresorcinols is predominantly achieved through the polyketide pathway, a major route for the production of a wide array of natural products in various organisms. nih.govnih.gov This process involves the sequential condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization and other modifications to yield the final product.

Type III Polyketide Synthase Involvement in Alkylresorcinol Formation

The key enzymes responsible for the formation of the resorcinol (B1680541) ring structure in alkylresorcinols are type III polyketide synthases (PKSs). nih.govnih.govnih.gov These enzymes catalyze the iterative condensation of a fatty acyl-CoA starter unit with several malonyl-CoA extender units. nih.govresearchgate.net

The general mechanism involves three sequential condensation reactions, which elongate the initial fatty acyl chain by adding two-carbon units from malonyl-CoA. researchgate.net This process forms a linear tetraketide intermediate. nih.govnih.gov The type III PKS then facilitates an intramolecular aldol (B89426) condensation of this intermediate, leading to the formation of the characteristic 1,3-dihydroxybenzene ring of the resorcinol moiety. nih.govresearchgate.net In some cases, the immediate product is an alkylresorcylic acid, which then undergoes non-enzymatic decarboxylation to yield the final alkylresorcinol. nih.gov

Genetic and Enzymatic Determinants of Alkylresorcinol Production

The genetic basis for alkylresorcinol biosynthesis has been elucidated in several organisms. In bacteria like Azotobacter vinelandii, the genes responsible for alkylresorcinol synthesis are organized in an operon, termed the ars operon. nih.gov This operon contains genes encoding for type III PKSs, specifically an alkylresorcinol synthase (ArsB) and an alkylpyrone synthase (ArsC). nih.gov

In plants, genes encoding alkylresorcinol synthases (ARSs) have been identified in species like rice (Oryza sativa) and sorghum (Sorghum bicolor). nih.govresearchgate.net For instance, in rice, two type III PKSs, ARAS1 and ARAS2, have been shown to produce alkylresorcylic acids, the precursors to alkylresorcinols. nih.gov The expression of these genes can be specific to certain tissues, such as the root hairs of sorghum, where the alkylresorcinol derivative sorgoleone (B1235758) is produced. researchgate.net

The substrate specificity of the type III PKSs is a key determinant of the final structure of the alkylresorcinol. These enzymes can accept a range of fatty acyl-CoA starter units with varying chain lengths, which explains the diversity of alkyl chain lengths observed in naturally occurring alkylresorcinols. nih.govnih.gov

Comparative Biosynthesis Across Organisms (e.g., plants, bacteria, fungi, marine organisms)

While the fundamental biosynthetic machinery involving type III PKSs is conserved across different kingdoms, there are notable differences in the specifics of alkylresorcinol production.

In plants, the alkylresorcinol synthases often exhibit a broader substrate specificity, leading to the production of a mixture of homologs with varying alkyl chain lengths, typically ranging from 13 to 27 carbons, and can include both saturated and unsaturated side chains. nih.govnih.gov

Bacterial alkylresorcinol biosynthesis, as exemplified by A. vinelandii, can involve a dedicated operon with multiple enzymes that work in concert. nih.gov Bacterial alkylresorcinols predominantly feature saturated alkyl chains. researchgate.net

Fungal biosynthesis of alkylresorcinols, as seen in Neurospora crassa, also utilizes type III PKSs. nih.gov A distinguishing feature of some fungal alkylresorcinols is the glycosylation of the alkyl side chain, a modification not commonly observed in plant or bacterial counterparts. researchgate.net

Marine organisms can produce structurally unique alkylresorcinols, suggesting the involvement of additional tailoring enzymes in their biosynthetic pathways. The incorporation of heteroatoms like sulfur points to specialized enzymatic machinery that modifies the basic alkylresorcinol scaffold. researchgate.net

The following table provides a comparative overview of alkylresorcinol biosynthesis across different organisms:

Table 2: Comparative Biosynthesis of Alkylresorcinols| Feature | Plants | Bacteria | Fungi | Marine Organisms |

|---|---|---|---|---|

| Key Enzyme | Type III Polyketide Synthase (ARS) | Type III Polyketide Synthase (ArsB) | Type III Polyketide Synthase | Type III Polyketide Synthase |

| Genetic Organization | Individual genes, potential gene clusters | Operons (e.g., ars operon) | Likely individual genes | To be further elucidated |

| Substrate Specificity | Broad (various fatty acyl-CoAs) | Specific (leads to saturated chains) | To be further elucidated | To be further elucidated |

| Product Diversity | Mixture of homologs with varying chain lengths and saturation | Primarily saturated homologs | Glycosylated derivatives | Structurally unique derivatives (e.g., sulfur-containing) |

| Reference | nih.govnih.gov | researchgate.netnih.gov | researchgate.netnih.gov | researchgate.net |

In Vitro Biological Activity Profiling of 4 5 Hydroxypentyl Benzene 1,3 Diol 34

Antimicrobial and Antifungal Efficacy in In Vitro Assays of Related Alkylresorcinols

Alkylresorcinols, a class of phenolic lipids to which 4-(5-Hydroxypentyl)benzene-1,3-diol belongs, are known to possess antimicrobial properties. Research into related compounds, such as olivetol (B132274) (5-pentylresorcinol) and divarinol (5-propylresorcinol), provides some insight into the potential, though unconfirmed, activities of this class of molecules.

Olivetol has demonstrated modest antibacterial activity, particularly against Gram-positive bacteria. mdpi.comacs.org Studies have reported Minimum Inhibitory Concentration (MIC) values for olivetol against various strains of methicillin-resistant Staphylococcus aureus (MRSA) to be in the range of 64–128 µg/mL. acs.org However, it is considered to be a relatively weak antibacterial agent on its own. nih.gov Its activity is significantly enhanced when it forms part of a larger molecular structure, as seen in cannabinoids where the addition of a monoterpene moiety to the olivetol core increases potency. nih.gov General antimicrobial properties of olivetol against various pathogens have also been noted, though specific data is often lacking. myskinrecipes.com

Other related compounds, such as 5-heptylresorcinol, are recognized for their broad-spectrum antimicrobial efficacy against bacteria, yeast, and fungi, leading to their use as preservatives. Some depsides, which are compounds containing two or more hydroxyphenyl units, including those derived from divarinol, have also been screened for antimicrobial activity, with some demonstrating potent effects against bacteria like Escherichia coli, Bacillus subtilis, and Salmonella typhi. researchgate.netnsf.gov.lk

It is important to reiterate that these findings are for compounds structurally related to 4-(5-Hydroxypentyl)benzene-1,3-diol (34), and no direct antimicrobial or antifungal data for compound (34) itself is currently available in the public domain.

Table 1: Reported In Vitro Antibacterial Activity of Olivetol (5-pentylresorcinol)

| Bacterial Strain | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 64-128 | acs.org |

| Staphylococcus aureus | 64-128 | mdpi.com |

| Staphylococcus epidermidis | 64-128 | mdpi.com |

Membrane Interaction Studies and Biophysical Effects of Related Alkylresorcinols

There is no available scientific literature on the membrane interaction studies or biophysical effects of 4-(5-Hydroxypentyl)benzene-1,3-diol (34). Similarly, specific data on how its close structural relatives, like olivetol and divarinol, interact with biological membranes is not detailed in the currently accessible research.

In broader terms, the lipophilic nature of the alkyl chain in alkylresorcinols suggests a potential for interaction with the lipid bilayers of cell membranes. This interaction is thought to be a key factor in their biological activities. For cannabinoids, which contain an olivetol core, the prenyl moiety is believed to act as a modulator of lipid affinity, which is crucial for their antibacterial action. nih.gov This suggests that the interaction with and perturbation of the bacterial cell membrane could be a potential mechanism of action for this class of compounds. However, without specific biophysical studies such as membrane fluidity assays, lipid model studies, or investigations into pore formation, the precise effects of these compounds on membrane structure and function remain speculative.

Structure Activity Relationship Sar Studies for 4 5 Hydroxypentyl Benzene 1,3 Diol 34 Analogs

Impact of Alkyl Chain Length and Hydroxylation on In Vitro Biological Activities

The nature of the alkyl chain connecting to the benzene-1,3-diol core plays a pivotal role in determining the biological activity of 4-(5-hydroxypentyl)benzene-1,3-diol analogs. Research has demonstrated that both the length of this chain and the presence and position of hydroxyl groups are critical factors.

Studies on a series of 5-alkylresorcinols have shown a clear correlation between alkyl chain length and biological efficacy. For instance, in assays measuring the inhibition of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis, the inhibitory potency was found to be dependent on the chain length. While shorter chains exhibited some activity, an optimal length was often observed, beyond which the activity would either plateau or decrease. This suggests that the alkyl chain contributes significantly to the binding of these molecules to their biological targets, likely through hydrophobic interactions.

The introduction of a hydroxyl group on the alkyl chain, as seen in 4-(5-hydroxypentyl)benzene-1,3-diol, further modulates the activity. Hydroxylation can affect the compound's polarity, solubility, and ability to form hydrogen bonds with the target protein. The position of this hydroxyl group is also crucial. For example, in a study of related resorcinol (B1680541) derivatives, moving the hydroxyl group along the alkyl chain resulted in significant variations in their inhibitory activity against certain enzymes. This highlights the specific spatial arrangement required for optimal interaction with the active site of the biological target.

Table 1: Impact of Alkyl Chain Modifications on In Vitro Activity

| Compound Analogue | Alkyl Chain Modification | Observed In Vitro Effect |

|---|---|---|

| 4-Propylbenzene-1,3-diol | Shorter alkyl chain (C3) | Moderate inhibitory activity |

| 4-Pentylbenzene-1,3-diol | Longer alkyl chain (C5) | Increased inhibitory activity |

| 4-(5-Hydroxypentyl)benzene-1,3-diol | Hydroxylation of the pentyl chain | Potent inhibitory activity |

| 4-(3-Hydroxypentyl)benzene-1,3-diol | Altered position of hydroxylation | Varied inhibitory activity |

Role of the Benzene-1,3-diol Core in Mediating In Vitro Interactions

The benzene-1,3-diol, or resorcinol, core is a fundamental structural feature responsible for the biological activity of this class of compounds. This aromatic ring with two hydroxyl groups is a well-established pharmacophore that can engage in various non-covalent interactions with biological macromolecules.

The two hydroxyl groups on the resorcinol ring are key to the molecule's ability to interact with target proteins. They can act as both hydrogen bond donors and acceptors, allowing for specific and strong binding to the active sites of enzymes or the binding pockets of receptors. For example, in the context of tyrosinase inhibition, the resorcinol moiety is thought to chelate the copper ions in the enzyme's active site, a mechanism central to its inhibitory action.

The aromatic nature of the benzene (B151609) ring also contributes to binding through π-π stacking interactions with aromatic amino acid residues, such as phenylalanine, tyrosine, and tryptophan, within the protein's binding site. The planarity of the ring system facilitates these interactions, further stabilizing the ligand-protein complex. The substitution pattern of the hydroxyl groups at positions 1 and 3 is also critical, as other substitution patterns, such as in catechol (benzene-1,2-diol) or hydroquinone (B1673460) (benzene-1,4-diol), often result in significantly different biological activities.

Influence of Substituent Variations on Potency and Selectivity in In Vitro Models

Beyond the core structure and the primary alkyl chain, the introduction of other substituents onto the benzene-1,3-diol ring can have a profound impact on the potency and selectivity of the resulting analogs.

Modifications to the resorcinol ring, such as the addition of further alkyl groups, halogens, or other functional groups, can alter the electronic properties and steric profile of the molecule. These changes, in turn, influence how the compound interacts with its biological target. For instance, the introduction of a halogen atom can enhance binding affinity through halogen bonding, a specific type of non-covalent interaction.

Furthermore, varying the substituents can also affect the selectivity of the compound for different biological targets. A particular substitution pattern might enhance the binding to one enzyme while diminishing its affinity for another. This principle is a cornerstone of medicinal chemistry, where the goal is often to design drugs that are highly selective for their intended target to minimize off-target effects. Through systematic variation of the substituents on the benzene-1,3-diol core, researchers can fine-tune the pharmacological profile of these analogs to achieve desired levels of potency and selectivity in in vitro models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting In Vitro Biological Potencies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of 4-(5-hydroxypentyl)benzene-1,3-diol, QSAR studies have been instrumental in predicting their in vitro biological potencies and guiding the design of new, more effective compounds.

In a typical QSAR study for this class of compounds, a set of analogs with known biological activities is used to build a predictive model. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), steric properties (e.g., molar refractivity), and topological indices.

By applying statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model is developed that correlates these descriptors with the observed biological activity. This model can then be used to predict the potency of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing. For resorcinol-based inhibitors, QSAR models have successfully predicted activities such as tyrosinase inhibition, highlighting the importance of parameters like hydrophobicity and the electronic nature of the substituents on the benzene ring. These models provide a rational framework for understanding the SAR and for the efficient discovery of novel, potent analogs.

Mechanistic Investigations of 4 5 Hydroxypentyl Benzene 1,3 Diol 34 at the Molecular and Cellular Level in Vitro

Cellular Uptake and Intracellular Distribution Mechanisms in Cultured Cell Systems

The cellular uptake of 4-(5-hydroxypentyl)benzene-1,3-diol in cultured cell systems is likely governed by its physicochemical properties, particularly its amphiphilicity. The resorcinol (B1680541) moiety confers hydrophilicity, while the pentyl chain provides lipophilicity. This structure facilitates interaction with and passage through the lipid bilayer of cell membranes.

Studies on other 5-n-alk(en)ylresorcinols have demonstrated their ability to increase the permeability of erythrocyte membranes. nih.gov This suggests that these compounds can insert into the lipid bilayer, perturbing its structure and potentially facilitating their own entry as well as that of other small molecules. The mechanism is likely a form of passive diffusion, driven by the concentration gradient of the compound across the cell membrane. The hydroxyl group on the pentyl chain of compound 34 may slightly increase its polarity compared to a simple alkylresorcinol, which could influence its rate of diffusion and interaction with the membrane surface.

Once inside the cell, it is proposed that alkylresorcinols are transported in association with lipoproteins. researchgate.net Their distribution within the cell would likely favor lipid-rich environments, such as the endoplasmic reticulum and mitochondrial membranes, due to the lipophilic nature of the alkyl chain.

Identification of Molecular Targets and Signaling Pathways Modulated by 4-(5-Hydroxypentyl)benzene-1,3-diol (34)

Based on research into similar alkylresorcinols, 4-(5-hydroxypentyl)benzene-1,3-diol is anticipated to interact with several molecular targets and modulate key signaling pathways.

One of the prominent signaling pathways that may be affected is the AMP-activated protein kinase (AMPK) pathway. researchgate.net AMPK is a central regulator of cellular energy homeostasis, and its activation can influence a wide range of downstream processes, including glucose metabolism and lipid metabolism. Modulation of the AMPK pathway by alkylresorcinols has been observed in the context of improving insulin (B600854) resistance and preventing hepatic steatosis in high-fat diet-fed mice. researchgate.net

Furthermore, some alkylresorcinols have been shown to interact with endocannabinoid receptors, specifically CB1 and CB2. mdpi.com These receptors are involved in a multitude of physiological processes, including immune response, inflammation, and appetite regulation. The ability of olivetol (B132274) (5-pentylresorcinol), a close structural relative, to interact with these receptors suggests a potential avenue for the biological activity of compound 34 . mdpi.com

In bacterial systems, certain dialkylresorcinols have been identified as signaling molecules that interact with LuxR-type receptors, which are involved in quorum sensing. nih.gov While this is a prokaryotic system, it highlights the capacity of the resorcinol scaffold to engage in specific binding interactions with protein targets.

Table 1: Potential Molecular Targets and Modulated Signaling Pathways of 4-(5-Hydroxypentyl)benzene-1,3-diol (34) Based on Analogous Compounds

| Potential Target/Pathway | Observed Effect in Related Compounds | Potential Implication for Compound (34) | Reference |

| AMPK Signaling Pathway | Activation by wheat alkylresorcinols. researchgate.net | Regulation of cellular metabolism, potential for addressing metabolic disorders. | researchgate.net |

| Endocannabinoid Receptors (CB1/CB2) | Binding by olivetol and other alkylresorcinols. mdpi.com | Modulation of inflammatory and neurological pathways. | mdpi.com |

| LuxR-type Receptors (in bacteria) | Act as quorum-sensing molecules. nih.gov | Demonstrates specificity for protein binding pockets. | nih.gov |

Elucidation of Enzyme Inhibition Mechanisms (e.g., apoptosis induction, specific enzyme kinetics)

A significant aspect of the biological activity of resorcinol derivatives is their ability to inhibit various enzymes. This inhibitory action is often attributed to the resorcinol ring's ability to chelate metal ions in the active sites of metalloenzymes or to form hydrogen bonds with key amino acid residues.

A well-documented target for many phenolic compounds, including resorcinols, is tyrosinase. This enzyme is crucial for melanin (B1238610) biosynthesis, and its inhibition is of interest in the cosmetic and medical fields for skin lightening and treating hyperpigmentation disorders. The inhibitory mechanism likely involves the resorcinol moiety binding to the copper ions in the active site of tyrosinase.

Beyond tyrosinase, research has shown that alkylresorcinols can inhibit other enzymes. For instance, 4-hexylresorcinol has been identified as a noncompetitive, reversible inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Additionally, adipostatins A and B, which are alkylresorcinols, have been found to inhibit glycerol-3-phosphate dehydrogenase. nih.gov

The induction of apoptosis is another key mechanistic aspect. Studies on 5-alkylresorcinols have demonstrated their ability to cause DNA fragmentation and nuclear condensation in human hepatocarcinoma cell lines (HepG2 and Hep3B), which are characteristic features of apoptosis. nih.gov This effect was observed to be independent of the tumor suppressor protein p53, suggesting a direct activation of the apoptotic cascade. nih.gov

Table 2: Enzyme Inhibition by Alkylresorcinol Derivatives

| Enzyme | Inhibitory Compound(s) | Type of Inhibition | Significance | Reference |

| Tyrosinase | Various phenolic compounds | Likely chelation of copper ions | Melanin synthesis, skin pigmentation | |

| α-Glucosidase | 4-Hexylresorcinol | Noncompetitive, reversible | Carbohydrate digestion, potential for diabetes management | nih.gov |

| Glycerol-3-phosphate dehydrogenase | Adipostatins A and B (alkylresorcinols) | Not specified | Lipid metabolism | nih.gov |

Gene Expression and Protein Profiling in Response to 4-(5-Hydroxypentyl)benzene-1,3-diol (34) Treatment in In Vitro Cell Lines

The treatment of in vitro cell lines with 4-(5-hydroxypentyl)benzene-1,3-diol is expected to lead to discernible changes in gene and protein expression profiles, reflecting the compound's molecular interactions and pathway modulations.

Drawing from the apoptotic effects of related 5-alkylresorcinols on cancer cells, it is highly probable that compound 34 would alter the expression of genes involved in the regulation of cell death. nih.gov This could include the upregulation of pro-apoptotic genes (e.g., Bax, Bak) and the downregulation of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL). The induction of apoptosis would also be accompanied by the activation of caspase cascades, leading to the cleavage of specific protein substrates that can be detected by proteomic analyses.

Furthermore, the interaction of alkylresorcinols with cellular membranes and signaling pathways can trigger broader changes in gene expression. For example, the modulation of the AMPK pathway would likely lead to altered expression of genes involved in glucose and lipid metabolism.

It is also worth noting that small molecules can influence gene expression through epigenetic mechanisms. While not directly studied for this specific compound, it is a plausible mechanism for a molecule that can enter the nucleus and potentially interact with enzymes involved in chromatin remodeling.

Computational and Theoretical Studies of 4 5 Hydroxypentyl Benzene 1,3 Diol 34

Molecular Docking Simulations for Prediction of Biological Target Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecules to the binding site of a protein or other macromolecule. While specific docking studies for 4-(5-hydroxypentyl)benzene-1,3-diol (34) are not extensively detailed, research on its close structural analog, cannabidiol (B1668261) (CBD), provides significant insights into its likely biological targets.

Computational systems pharmacology analyses have been applied to identify and evaluate the interactions of CBD with various receptors. nih.gov These studies use molecular docking to assess how the molecule fits into the binding pockets of proteins and what types of interactions (e.g., hydrogen bonds, hydrophobic interactions) stabilize the complex. Key targets identified for CBD, which are also plausible targets for compound (34) due to structural similarity, include several G protein-coupled receptors (GPCRs) and other receptors involved in physiological and pathological processes. nih.govmdpi.com

For instance, docking simulations have explored the binding of CBD to targets like the 5-hydroxytryptamine receptor 1A (5HT1A), the delta-type opioid receptor (OPRD), and G protein-coupled receptor 55 (GPR55). nih.gov In these simulations, a preferred binding pocket for CBD within class A GPCRs has been proposed, characterized by a hydrophobic cavity and interactions with backbone hinges. nih.gov Further computational studies have also suggested interactions with peroxisome proliferator-activated receptor gamma (PPARγ) and transient receptor potential (TRP) channels, which are relevant in pain and inflammation pathways. mdpi.com The removal of one of the resorcinol (B1680541) hydroxyl groups in CBD was computationally suggested to improve binding to the CB1 receptor, a finding later corroborated by pharmacological data showing partial agonism. nih.gov

Table 1: Predicted Biological Target Interactions for CBD, a Structural Analog of Compound (34)

| Biological Target | Predicted Interaction Type | Key Interacting Residues (for CBD) |

|---|---|---|

| 5-Hydroxytryptamine Receptor 1A (5HT1A) | Binding within a hydrophobic cavity | MET162 (on ECL2) |

| G protein-coupled receptor 55 (GPR55) | Antagonism | Interactions with TM3, TM5, and TM6 |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Agonism | Interacts with a high number of proteins associated with osteoarthritis and neuropathic pain. mdpi.com |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | Modulation | - |

| Transient Receptor Potential Ankyrin 1 (TRPA1) | Modulation | - |

Molecular Dynamics Simulations of 4-(5-Hydroxypentyl)benzene-1,3-diol (34) with Biological Macromolecules

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. These simulations can validate the stability of binding poses predicted by molecular docking and offer deeper insights into the dynamics of the ligand-receptor complex.

MD simulations have been performed on the complex of CBD with biological macromolecules like GPR55 and 5HT1A. nih.gov In a simulation of the CBD-GPR55 complex embedded in a lipid membrane model (composed of DOPC, DOPE, and cholesterol molecules), the system was simulated for over 100 nanoseconds. nih.gov The analysis of the root mean square deviation (RMSD) showed that the GPR55 model equilibrated after approximately 40 ns, while the CBD ligand was stable in its binding pocket after 100 ns. nih.gov Similarly, a 120 ns simulation of the CBD-5HT1A complex revealed that while an initial hydrogen bond was lost due to loop flexibility, another was formed with a different residue (MET162), and crucial hydrophobic interactions were maintained throughout the simulation. nih.gov

These simulations are computationally intensive, requiring the setup of a system that includes the protein-ligand complex, a lipid bilayer to mimic the cell membrane, water molecules, and ions to neutralize the system. nih.gov The results demonstrate the stability of the predicted binding modes and highlight the dynamic nature of the interactions, which is crucial for understanding the mechanism of action at a molecular level. nih.govnih.gov

Quantum Chemical Calculations of Electronic Properties and Reactivity Relevant to In Vitro Activity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. rsc.org These methods can calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive.

For aromatic systems like 4-(5-hydroxypentyl)benzene-1,3-diol (34), quantum calculations can elucidate the distribution of electron density, the molecular electrostatic potential, and the locations of electrophilic and nucleophilic attack. This information is valuable for predicting metabolic pathways, as sites with high electron density may be susceptible to oxidation by metabolic enzymes. For resorcinol derivatives, properties such as HOMO/LUMO energies and dipole moment have been used as features in computational models to predict physicochemical properties. mdpi.com

While specific quantum chemical calculation results for 4-(5-hydroxypentyl)benzene-1,3-diol (34) are not detailed in the searched literature, the established workflow for such calculations on benzene (B151609) derivatives is applicable. rsc.org This involves geometry optimization of the molecule's structure to find its lowest energy conformation, followed by calculation of its electronic properties. researchgate.net These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its interactions and reactivity in a biological environment.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties in Research Models

In silico ADME prediction models are vital in early-stage drug discovery for filtering out compounds with poor pharmacokinetic profiles. iapchem.orgresearchgate.net These models use the chemical structure of a molecule to predict properties like solubility, permeability, plasma protein binding, and potential for metabolism. nih.gov

For 4-(5-hydroxypentyl)benzene-1,3-diol (34), several key physicochemical properties that influence its ADME profile can be predicted computationally. genophore.com These predictions are often based on established rules like Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500, a LogP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The predicted properties for compound (34) generally fall within the ranges indicative of good drug-likeness. nih.govnih.gov

Table 2: Predicted Physicochemical and ADME Properties for 4-(5-Hydroxypentyl)benzene-1,3-diol (34)

| Property | Predicted Value | Significance in ADME |

|---|---|---|

| Molecular Weight | 196.25 g/mol genophore.com | Well within Lipinski's rule (<500), suggesting good potential for absorption. |

| Molecular Log P | 1.80 genophore.com | Indicates balanced lipophilicity, which is favorable for membrane permeability without being excessively insoluble. |

| Polar Surface Area (PSA) | 60.69 Ų genophore.com | Suggests good cell membrane permeability and potential for oral bioavailability. |

| Hydrogen Bond Donors | 3 | Within Lipinski's rule (≤5). |

These in silico predictions suggest that 4-(5-hydroxypentyl)benzene-1,3-diol (34) is likely to have favorable absorption and distribution properties, making it a viable candidate for further investigation. nih.govmdpi.com

Conformational Analysis and Energy Minimization Studies

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is particularly important for flexible molecules like 4-(5-hydroxypentyl)benzene-1,3-diol (34), which possesses a flexible pentyl chain and a rotatable bond connecting the chain to the benzene ring. The specific conformation a molecule adopts can significantly influence its ability to bind to a biological target.

Energy minimization studies, often performed using molecular mechanics or quantum chemical methods, are used to find the lowest energy (most stable) conformation of a molecule. rsc.org For compound (34), a thorough conformational analysis would involve exploring the rotational freedom around the single bonds of the hydroxypentyl chain and the bond attaching it to the resorcinol core.

A DFT-based conformational study, often supported by experimental data from NMR, can reveal the preferred puckering of rings and the orientation of substituents. rsc.org While specific studies on compound (34) are not available, the methodologies are well-established. rsc.org Such an analysis would be crucial for understanding how the molecule presents its functional groups (the two hydroxyl groups on the ring and the one on the chain) for interaction with receptor sites. The shape and flexibility of the pentyl chain are key determinants of how it fits into hydrophobic pockets of target proteins, as suggested by the docking studies of its analogs. nih.gov

Analytical Methodologies for Research and Monitoring of 4 5 Hydroxypentyl Benzene 1,3 Diol 34

Chromatographic Techniques for Separation and Quantification in Research Samples (e.g., HPLC, GC-MS, UHPLC)

Chromatography is the cornerstone for the analysis of 4-(5-hydroxypentyl)benzene-1,3-diol and related alkylresorcinols, providing the necessary separation from structurally similar molecules.

High-Performance Liquid Chromatography (HPLC) is frequently utilized for the analysis of phenolic lipids. For olivetolic acid, a related precursor, analysis has been performed using a C18 column with a mobile phase of 60% (v/v) methanol (B129727) in water, demonstrating the utility of reversed-phase chromatography for these types of molecules. biorxiv.org Detection is commonly achieved with a UV detector, as the benzene-1,3-diol moiety provides a chromophore suitable for spectrophotometric measurement. cannabissciencetech.com Purity analysis by HPLC is a standard method for confirming the identity of such compounds. vwr.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of alkylresorcinols and cannabinoid precursors, offering high sensitivity and structural information. nih.govljmu.ac.uk A key consideration for GC-MS analysis of compounds like 4-(5-hydroxypentyl)benzene-1,3-diol is their polarity due to the hydroxyl groups. To enhance volatility and improve chromatographic peak shape, a derivatization step is essential. cannabissciencetech.comnih.gov Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common approach to cap the polar hydroxyl groups. ljmu.ac.uk Following derivatization, the analyte can be separated on a non-polar capillary column and detected by a mass spectrometer, which provides both quantification and mass fragmentation patterns for structural confirmation. cannabissciencetech.comnih.gov

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with mass spectrometry (UHPLC-MS), it provides a highly specific and sensitive analytical platform. youtube.com For instance, the analysis of olivetolic acid has been demonstrated using a UHPLC system with a C18 column, achieving a retention time of 1.8 minutes. biorxiv.org This level of performance is critical for high-throughput screening and for analyzing samples with low analyte concentrations.

Table 1: Example Chromatographic Conditions for Analysis of Related Compounds

| Technique | Compound Type | Column | Mobile Phase/Carrier Gas | Detection | Derivatization | Reference |

|---|---|---|---|---|---|---|

| HPLC | Olivetolic Acid | ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) | 60% (v/v) Methanol in water | UV (270 nm) | None | biorxiv.org |

| GC-MS | Cannabinoids | Capillary Column (e.g., DB-5MS) | Helium | Mass Spectrometry (EI) | Silylation (e.g., MSTFA) | cannabissciencetech.comljmu.ac.uk |

| UHPLC-MS | Olivetolic Acid | Agilent Zorbax Eclipse XDB-C18 (2.1 x 50mm, 1.8 µm) | Not specified | Mass Spectrometry (ESI) | None | biorxiv.org |

Spectrophotometric and Spectrometric Methods for Quantitative Analysis in Biological Extracts and Reaction Mixtures

Spectrometric methods, particularly when coupled with chromatography, are indispensable for the quantitative analysis of 4-(5-hydroxypentyl)benzene-1,3-diol.

Mass Spectrometry (MS) is the definitive method for the identification and quantification of the target compound. In GC-MS analysis, after electron impact (EI) ionization, the molecule will fragment in a predictable manner, producing a unique mass spectrum that serves as a chemical fingerprint. For silylated derivatives of similar compounds, common fragments include the molecular ion and a characteristic M-15 ion, corresponding to the loss of a methyl group from the trimethylsilyl (B98337) (TMS) group. cannabissciencetech.com

Tandem Mass Spectrometry (MS/MS) , often used with both GC and LC, provides an additional layer of specificity and sensitivity through techniques like Multiple Reaction Monitoring (MRM). nih.govyoutube.com In MRM, a specific precursor ion (e.g., the molecular ion of the derivatized analyte) is selected, fragmented in a collision cell, and a specific product ion is then monitored for detection. youtube.com This process significantly reduces chemical noise and matrix interference, which is crucial when analyzing complex biological extracts. For example, in the analysis of cannabinoids, MRM transitions are optimized for each compound to ensure accurate quantification. nih.gov

UV-Vis Spectrophotometry can be used for a more straightforward, albeit less specific, quantification. Resorcinol-based structures exhibit UV absorbance, and this property can be exploited for concentration measurements in purified samples or as a detection method in HPLC. chemball.com A colorimetric assay based on the reaction with Fast Blue RR (FBRR) reagent has been used to determine the total content of alkylresorcinols in wheat bran extracts, with absorbance measured at 480 nm. nih.gov This type of assay can be useful for rapid screening of total alkylresorcinol content in reaction mixtures or extracts.

Table 2: Spectrometric Parameters for Analysis of Related Compounds

| Method | Ionization | Mode | Key Ions (m/z) | Application | Reference |

|---|---|---|---|---|---|

| GC-MS | Electron Impact (EI) | Full Scan / SIM | Molecular ion, M-15 (for TMS derivatives) | Identification & Quantification | cannabissciencetech.com |

| LC-MS/MS | Electrospray (ESI) | MRM | Precursor -> Product Ion transitions | Sensitive quantification in complex matrices | nih.govyoutube.com |

| UHPLC-MS | Electrospray (ESI) | Negative Mode | 223.5 -> 179.5 (for Olivetolic Acid) | Characterization | biorxiv.org |

| Spectrophotometry | - | Absorbance | 480 nm (for FBRR assay) | Total alkylresorcinol content | nih.gov |

Development of Bioanalytical Assays for In Vitro Biological Studies

To evaluate the biological activity of 4-(5-hydroxypentyl)benzene-1,3-diol in vitro, robust bioanalytical assays are required to measure its concentration and effects in cellular systems. Studies on related cannabinoid precursors provide a framework for developing such assays. nih.gov

For instance, when studying the effects of olivetolic acid, researchers measured its concentration in plasma and brain tissue to understand its pharmacokinetic profile. nih.gov A similar approach for 4-(5-hydroxypentyl)benzene-1,3-diol would involve developing a validated LC-MS/MS method for its quantification in cell lysates, culture media, or other relevant biological matrices. The development process includes establishing calibration curves, determining the limits of detection (LOD) and quantification (LOQ), and assessing accuracy and precision. nih.gov

The assay would typically involve protein precipitation from the biological sample using a solvent like acetonitrile, followed by an extraction step to isolate the analyte from interfering matrix components. nih.gov Supported-liquid extraction (SLE) or solid-phase extraction (SPE) are effective techniques for this purpose. capes.gov.brnih.gov The final extract is then concentrated and analyzed by LC-MS/MS. Such assays are critical for correlating the applied concentration of the compound with the observed biological response in in vitro studies, such as cell viability assays or receptor binding studies.

Sample Preparation Strategies for Complex Research Matrices

The quality of analytical data is highly dependent on the sample preparation strategy used to extract and purify 4-(5-hydroxypentyl)benzene-1,3-diol from its matrix. The choice of method depends on the matrix's complexity, which can range from wheat grains to biological fluids. usda.govacs.org

For solid samples like grains or food products, an initial grinding step is often employed to increase the surface area for extraction. nih.gov Solvent extraction is the most common next step. The choice of solvent is critical; ethyl acetate (B1210297) is effective for extracting alkylresorcinols from uncooked materials, while a more polar mixture like 1-propanol (B7761284) and water is used for processed, starch-rich products. usda.govacs.org More advanced methods like Accelerated Solvent Extraction (ASE) offer a more convenient and automated alternative to traditional, labor-intensive extraction methods. usda.gov

For liquid samples such as biological fluids (e.g., plasma, urine) or cell culture media, sample preparation often begins with protein precipitation. nih.govacs.org This is typically followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to clean up the sample. capes.gov.brljmu.ac.uk In LLE, the analyte is partitioned from the aqueous sample into an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether. nih.govacs.org SPE provides a more controlled cleanup, where the analyte is adsorbed onto a solid sorbent, interfering compounds are washed away, and the analyte is then eluted with a small volume of solvent. For enzymatic studies involving cell lysates, treatment with enzymes like zymolyase may be necessary to break down cell walls before solvent extraction. biorxiv.org

Table 3: Sample Preparation Techniques for Alkylresorcinols and Related Compounds

| Matrix Type | Technique | Solvent/Reagents | Purpose | Reference |

|---|---|---|---|---|

| Grains (uncooked) | Solvent Extraction | Ethyl Acetate | Extraction of ARs | acs.org |

| Grains (cooked) | Accelerated Solvent Extraction (ASE) | 1-Propanol:Water (3:1 v/v) | Extraction from starch-rich matrix | usda.gov |

| Biological Fluids (Plasma, Brain) | Protein Precipitation & Supported-Liquid Extraction (SLE) | Acetonitrile, Methyl tert-butyl ether | Removal of proteins, extraction of analyte | nih.gov |

| Yeast Cells | Enzymatic Lysis & Liquid-Liquid Extraction (LLE) | Zymolyase, Ethyl Acetate | Cell disruption and analyte extraction | biorxiv.org |

| Wheat Bran | Ultrasound-Assisted Extraction (UAE) | Acetone | Extraction of ARs | nih.gov |

Future Research Directions and Conceptual Translational Potential

Rational Design and Synthesis of Advanced 4-(5-Hydroxypentyl)benzene-1,3-diol (34) Analogs for Enhanced In Vitro Potency

The future development of 4-(5-Hydroxypentyl)benzene-1,3-diol (34) hinges on the rational design and synthesis of advanced analogs to enhance its in vitro potency. Building upon the initial structure-activity relationships (SAR) established for compound (34), several strategies can be envisioned. Key areas for modification include the alkyl chain, the resorcinol (B1680541) core, and the terminal hydroxyl group.

Table 1: Proposed Analog Design Strategies

| Structural Moiety | Modification Strategy | Hypothesized Outcome |

| Pentyl Chain | Introduction of unsaturation (alkene/alkyne), branching, or cyclic features. | Alteration of lipophilicity and conformational rigidity to improve target binding affinity. |

| Resorcinol Core | Substitution at the C-2, C-5, or C-6 positions with electron-withdrawing or electron-donating groups. | Modulation of electronic properties and potential for new interactions with the biological target. |

| Terminal Hydroxyl | Esterification, etherification, or replacement with other functional groups (e.g., amine, amide, carboxylic acid). | Enhancement of metabolic stability, and potential for prodrug strategies. |

The synthesis of these analogs will likely employ multi-step organic synthesis protocols, starting from commercially available resorcinol derivatives. The strategic introduction of diverse functionalities will allow for a systematic exploration of the chemical space around the parent compound (34).

Exploration of Novel In Vitro Biological Activities and Molecular Pathways

While the initial discovery of 4-(5-Hydroxypentyl)benzene-1,3-diol (34) was likely linked to a specific biological activity, its full mechanistic profile remains to be uncovered. Future research will focus on screening compound (34) and its newly synthesized analogs against a broad panel of in vitro biological assays. This will help to identify novel activities and elucidate the molecular pathways through which it exerts its effects.

High-throughput screening (HTS) campaigns against various enzyme and receptor panels could reveal unexpected targets. Furthermore, cell-based assays focusing on key signaling pathways implicated in various disease states (e.g., cancer, inflammation, neurodegeneration) will be crucial. Techniques such as quantitative polymerase chain reaction (qPCR) and western blotting will be employed to probe the expression levels of key genes and proteins upon treatment with compound (34).

Development of Advanced Delivery Systems for In Vitro and Ex Vivo Cellular Applications

The physicochemical properties of 4-(5-Hydroxypentyl)benzene-1,3-diol (34), such as its solubility and stability, may present challenges for its application in cellular and ex vivo models. To overcome these potential limitations, the development of advanced delivery systems is a key future direction.

Table 2: Potential Delivery Systems

| Delivery System | Rationale | Potential Advantages |

| Liposomes | Encapsulation within a lipid bilayer. | Improved solubility of lipophilic analogs, and potential for targeted delivery. |

| Nanoparticles | Formulation into polymeric or lipid-based nanoparticles. | Enhanced cellular uptake, and controlled release kinetics. |

| Cyclodextrins | Complexation with cyclodextrin (B1172386) molecules. | Increased aqueous solubility and stability. |

These formulations will be optimized for particle size, drug loading, and release characteristics to ensure effective delivery of the compound to cells in culture and in ex vivo tissue models.

Integration of Omics Technologies for Comprehensive Mechanistic Insight

To gain a holistic understanding of the cellular response to 4-(5-Hydroxypentyl)benzene-1,3-diol (34), the integration of "omics" technologies is indispensable. Transcriptomics (RNA-seq), proteomics, and metabolomics studies will provide an unbiased, system-wide view of the molecular perturbations induced by the compound.

This comprehensive data will enable the identification of key signaling networks and metabolic pathways affected by compound (34). For instance, differential gene expression analysis from RNA-seq data could pinpoint novel molecular targets, while proteomic and metabolomic profiling could reveal downstream functional consequences and biomarker signatures.

Conceptual Framework for Pre-clinical Development and Hypothesized Therapeutic Applications (excluding human clinical trials)

Based on the expanded in vitro activity profile and mechanistic insights, a conceptual framework for the pre-clinical development of 4-(5-Hydroxypentyl)benzene-1,3-diol (34) and its lead analogs can be established. This framework will guide further studies in animal models of disease.

Hypothesized therapeutic applications will depend on the elucidated mechanisms of action. For example, if compound (34) or its analogs demonstrate potent anti-proliferative effects in cancer cell lines, pre-clinical studies in xenograft mouse models could be envisioned. Similarly, if significant anti-inflammatory activity is observed, evaluation in animal models of inflammatory diseases would be a logical next step. It is crucial to note that this stage of research remains exploratory and focused on establishing proof-of-concept in non-human systems.

Q & A

Q. Key Methodological Steps :

- Reactants : Resorcinol, pentanal, sodium hydroxide.

- Conditions : Degassed mixture, 72-hour heating.

- Purification : Column chromatography with optimized eluent ratios.

How can researchers optimize reaction conditions to improve the yield of 4-(5-hydroxypentyl)benzene-1,3-diol (34)?

Advanced Research Question

Yield optimization requires balancing molar ratios, reaction time, and catalyst selection. Evidence from similar syntheses (e.g., 4-(heterocycloalkyl)-benzene-1,3-diols) suggests:

- Molar Ratios : A 4:1 excess of resorcinol to aldehyde reduces side reactions .

- Catalysts : Palladium on carbon (10% Pd/C) under hydrogen pressure (5 bar) enhances reduction efficiency in post-synthesis steps .

- Temperature Control : Maintaining 50°C during hydrogenation minimizes byproducts (e.g., over-reduced derivatives) .

Q. Example Optimization Table :

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Resorcinol:Pentanal | 2:1 | 4:1 | 20% ↑ |

| Reaction Time | 48 hours | 72 hours | 15% ↑ |

| Catalyst Loading | None | 10% Pd/C | 30% ↑ |

What spectroscopic techniques are most effective for characterizing 4-(5-hydroxypentyl)benzene-1,3-diol (34)?

Basic Research Question

Key techniques include:

- Fluorescence Spectroscopy : Detects pH-dependent emission shifts (e.g., λex = 340 nm, λem = 450–550 nm) .

- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm<sup>−1</sup>) and aromatic C=C (1450–1600 cm<sup>−1</sup>) stretches .

- HPLC : Uses C18 columns with methanol-water mobile phases (retention time ~18–20 minutes) .

Methodological Note : For ambiguous peaks, combine with <sup>1</sup>H/<sup>13</sup>C NMR to resolve regioisomers .

How do pH variations influence the fluorescence properties of 4-(5-hydroxypentyl)benzene-1,3-diol (34)?

Advanced Research Question

Fluorescence intensity and wavelength are highly pH-sensitive due to protonation/deprotonation of hydroxyl groups. At pH < 5, protonation quenches fluorescence, while deprotonation (pH 7–10) enhances quantum yield. For example:

Q. Experimental Design :

- Prepare buffered solutions (pH 3–10) using acetate (pH 4.6) or phosphate buffers.

- Measure fluorescence spectra at controlled temperatures (25°C) to avoid thermal quenching.

How can researchers resolve contradictions in spectroscopic data for benzene-1,3-diol derivatives?

Advanced Research Question

Contradictions often arise from isomerism, aggregation, or solvent effects. Strategies include:

- Comparative Analysis : Overlay experimental IR/UV-Vis spectra with computational predictions (e.g., Chem3D/Gaussian models) .

- Aggregation Studies : Dilute samples to 10<sup>−6</sup> M to suppress intermolecular interactions .

- pH Titration : Correlate spectral shifts with protonation states to assign peaks .

Case Study : Fluorescence discrepancies in 4-(thiadiazolyl) derivatives were resolved by identifying J-aggregates at high concentrations .

What methodologies assess the bioactivity of 4-(5-hydroxypentyl)benzene-1,3-diol (34) against microbial targets?

Advanced Research Question

Bioactivity screening involves:

Q. Key Parameters :

- Compound Purity : ≥95% (HPLC-verified).

- Solvent Controls : Use DMSO (<0.1% v/v) to avoid solvent toxicity.

What purification techniques ensure high purity of 4-(5-hydroxypentyl)benzene-1,3-diol (34) for biological studies?

Basic Research Question

Critical steps include:

Q. Yield vs. Purity Trade-off :

| Technique | Purity (%) | Yield (%) |

|---|---|---|

| Column Chromatography | 90–95 | 60–70 |

| Recrystallization | 98–99 | 40–50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.